A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxyterephthalic acid (2,3-DHTA), a functionalized aromatic dicarboxylic acid, is a molecule of significant scientific interest. Its unique substitution pattern, featuring adjacent hydroxyl groups and para-positioned carboxylic acids, imparts specific chemical properties that make it a valuable building block in several advanced applications. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 2,3-DHTA, offering field-proven insights and detailed methodologies to support its application in materials science, polymer chemistry, and pharmaceutical development.[1][2][3] As an important intermediate, the quality and purity of 2,3-DHTA are paramount, directly influencing the outcomes of subsequent synthetic endeavors.[3]
Introduction to 2,3-Dihydroxyterephthalic Acid: Structure and Significance
2,3-Dihydroxyterephthalic acid, systematically named 2,3-dihydroxybenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C₈H₆O₆.[1][4] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 3. This arrangement allows for a wide range of chemical modifications, making it a versatile precursor.[3]
The primary applications of 2,3-DHTA stem from its role as a monomer and a molecular linker. It is utilized as an intermediate in the synthesis of specialized polyesters and polycarbonates.[1] Furthermore, its structural motifs are highly sought after in the design of metal-organic frameworks (MOFs), where the carboxylic acid and hydroxyl groups can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.[5] In the pharmaceutical sector, the compound serves as a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]
Table 1: Physicochemical Properties of 2,3-Dihydroxyterephthalic Acid
| Property | Value | Reference(s) |
| CAS Number | 19829-72-2 | [2][6] |
| Molecular Formula | C₈H₆O₆ | [1][4] |
| Molecular Weight | 198.13 g/mol | [1][4] |
| IUPAC Name | 2,3-dihydroxyterephthalic acid | [7][8] |
| Appearance | Light yellow solid | [9] |
| Topological Polar Surface Area | 115 Ų | [7][9] |
| Hydrogen Bond Donors | 4 | [9] |
| Hydrogen Bond Acceptors | 6 | [9] |
| InChI Key | OHLSHRJUBRUKAN-UHFFFAOYSA-N | [1][6] |
Synthesis Pathway and Experimental Protocol
While various synthetic routes exist for hydroxylated benzoic acids, a common and effective strategy involves the nucleophilic substitution of a halogenated precursor. The following section details a conceptual pathway for the synthesis of 2,3-DHTA, based on established principles of aromatic chemistry, analogous to methods used for related isomers like 2,5-dihydroxyterephthalic acid.[10]
Conceptual Synthesis: Hydrolysis of 2,3-Dihaloterephthalic Acid
The core of this proposed synthesis is the copper-catalyzed hydrolysis of a 2,3-dihaloterephthalic acid precursor (e.g., 2,3-dibromoterephthalic acid) in an aqueous basic solution. The presence of a copper catalyst is crucial for facilitating the nucleophilic substitution of the aryl halides, which are typically unreactive under standard conditions.
Caption: Proposed reaction pathway for 2,3-DHTA synthesis.
Rationale of Experimental Choices
-
Precursor: 2,3-Dihaloterephthalic acid is selected due to the established chemistry of nucleophilic aromatic substitution on halogenated rings. Bromo-derivatives often provide a good balance of reactivity and stability.
-
Base (NaOH): A strong base like sodium hydroxide is required to deprotonate the carboxylic acids, forming a water-soluble salt, and to act as the nucleophile (hydroxide ion) for the substitution reaction.
-
Catalyst (Copper): Copper catalysis is a well-documented method for promoting hydroxylation of aryl halides, proceeding through a mechanism that lowers the activation energy for the substitution.
-
Acidification (HCl): After the reaction, the product exists as a sodium salt. Acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate and phenoxide groups, causing the final 2,3-dihydroxyterephthalic acid product to precipitate out of the aqueous solution.[11]
Detailed Experimental Protocol
Note: This is a representative protocol and may require optimization for yield and purity.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dibromoterephthalic acid (1 equivalent), an aqueous solution of sodium hydroxide (4-5 equivalents in water), and a catalytic amount of copper(I) oxide or copper powder (e.g., 5-10 mol%).
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress should be monitored using a suitable technique, such as HPLC, until the starting material is consumed. This may take several hours to complete.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper catalyst.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid while stirring until the solution becomes strongly acidic (pH 1-2). A light-yellow precipitate should form.[9]
-
-
Purification:
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Dry the purified crystals under vacuum to yield 2,3-dihydroxyterephthalic acid. Purity should be assessed via HPLC and NMR. Commercial grades typically exceed 95-97% purity.[1][5][8]
-
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized 2,3-DHTA is critical. A multi-technique approach is necessary for unambiguous characterization.
Caption: Integrated workflow for the characterization of 2,3-DHTA.
Spectroscopic and Chromatographic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, the positions of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the four unique aromatic carbons (two protonated, two substituted) and a signal for the carboxylic acid carbon. The chemical shifts will be influenced by the electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups.[1]
-
O-H Stretch: A broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the overlapping stretches of the carboxylic acid and hydroxyl O-H groups.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 198.0164 g/mol .[7][9] Common fragments observed in GC-MS analysis include peaks at m/z 180 (loss of H₂O) and 162 (loss of 2H₂O).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reverse-phase method using a C18 column is typically employed.[6]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is effective for separation.[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring allows for quantification of the main peak and any impurities.
-
Thermal and Structural Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability, melting point, and decomposition behavior of the material.[12][13]
-
TGA: A TGA thermogram, typically run under an inert nitrogen atmosphere, will show the temperature at which the compound begins to decompose. For terephthalic acid and its derivatives, mass loss can sometimes be associated with sublimation before decomposition.[14]
-
DSC: The DSC curve reveals thermal transitions. An endothermic peak would indicate melting, while exothermic peaks typically correspond to decomposition.[15] Simultaneous TGA-DSC analysis is highly informative, as it can distinguish between melting (an endotherm with no mass loss) and decomposition (which involves mass loss).[16]
-
Safety, Handling, and Storage
-
Hazard Identification: 2,3-Dihydroxyterephthalic acid is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8] It should be protected from light and moisture and kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][8]
Conclusion
This technical guide has outlined a comprehensive framework for the synthesis and characterization of 2,3-dihydroxyterephthalic acid. By understanding the rationale behind the synthetic methodology and employing a robust, multi-technique characterization workflow, researchers can confidently produce and validate this valuable chemical intermediate. The protocols and insights provided herein are designed to empower scientists in drug discovery, materials science, and polymer chemistry to leverage the unique properties of 2,3-DHTA in their innovative research and development efforts.
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